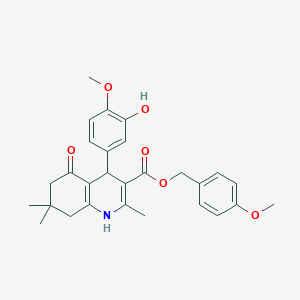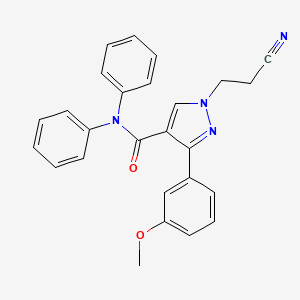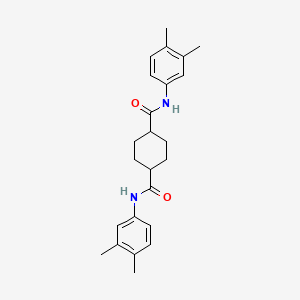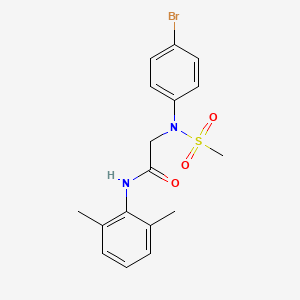![molecular formula C18H23BrN2O B5187711 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a multi-step process.
Scientific Research Applications
1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine has potential applications in various scientific research areas. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Mechanism of Action
The mechanism of action of 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is also believed to protect cells from radiation-induced damage by scavenging free radicals and reducing oxidative stress. The fluorescent properties of the compound are due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects
Studies have shown that 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to protect cells from radiation-induced damage by reducing oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine in lab experiments include its low toxicity profile, high yield and purity, and potential applications in various scientific research areas. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine. These include further studies on its anti-cancer properties, potential use as a radioprotective agent, and development of new fluorescent probes for detecting metal ions in biological samples. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize the synthesis method for improved yield and purity.
Conclusion
In conclusion, 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine is a chemical compound that has potential applications in various scientific research areas. Its synthesis method has been optimized to ensure high yield and purity of the final product. Studies have shown that it has a low toxicity profile and inhibits the growth of various cancer cell lines, protects cells from radiation-induced damage, and has potential use as a fluorescent probe for detecting metal ions in biological samples. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize the synthesis method for improved yield and purity.
Synthesis Methods
The synthesis of 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine involves a multi-step process that starts with the reaction of 1-bromo-2-naphthol with propylene oxide to form 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-naphthol. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine. The synthesis method has been optimized to ensure high yield and purity of the final product.
properties
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-20-10-12-21(13-11-20)9-4-14-22-17-8-7-15-5-2-3-6-16(15)18(17)19/h2-3,5-8H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQWLWNKNXSWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![1-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanone](/img/structure/B5187651.png)


![3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5187681.png)

![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)
![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5187734.png)
